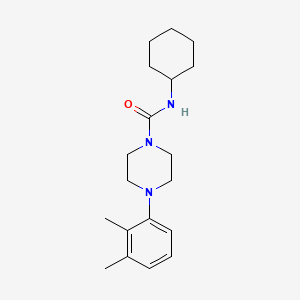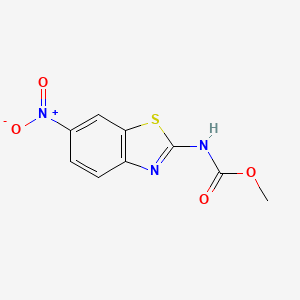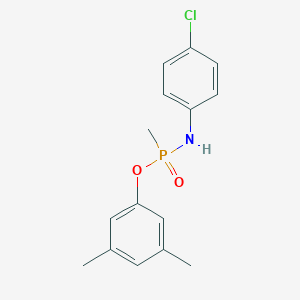![molecular formula C11H10BrN5O B5723472 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, also known as BMT-052, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMT-052 belongs to the class of triazolo-triazole compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves the inhibition of certain enzymes in the body. Specifically, this compound inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that are involved in the regulation of cell division and proliferation. By inhibiting CDKs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Finally, this compound has been shown to have anti-inflammatory and anti-viral effects, which may be beneficial in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole for lab experiments is its specificity for CDKs. Unlike other compounds that inhibit multiple enzymes, this compound specifically targets CDKs, making it a valuable tool for studying the role of these enzymes in cancer and other diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with in the lab.
However, there are also limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, this compound is not yet widely available, which may limit its use in certain research settings.
Future Directions
There are a number of future directions for the study of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. One area of research is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, researchers are exploring the potential of this compound in combination with other anti-cancer agents to improve its efficacy. Finally, researchers are studying the potential of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its specificity for CDKs and low toxicity make it a valuable tool for studying the role of these enzymes in cancer and other diseases. While there are still limitations to its use in lab experiments, ongoing research is exploring its potential in a variety of applications.
Synthesis Methods
The synthesis of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves a series of chemical reactions that start with the condensation of 5-bromo-2-methoxyaniline with 2-nitrobenzaldehyde. The resulting intermediate is then reduced to 5-bromo-2-methoxybenzaldehyde, which is then reacted with hydrazine hydrate to form the triazole ring. The final product is obtained by reacting the triazole intermediate with acetic anhydride in the presence of a catalyst.
Scientific Research Applications
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of other diseases.
properties
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-6-14-15-11-13-10(16-17(6)11)8-5-7(12)3-4-9(8)18-2/h3-5H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWWETAFXAVPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)



![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)

